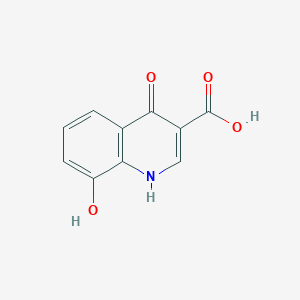4,8-Dihydroxyquinoline-3-carboxylic acid
CAS No.: 1131580-58-9
Cat. No.: VC3845238
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1131580-58-9 |
|---|---|
| Molecular Formula | C10H7NO4 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |
| Standard InChI Key | VURCHKMSMFNOBJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |
Introduction
Structural Characteristics and Isomeric Relationships
Molecular Architecture and Substituent Effects
4,8-Dihydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₅) features a bicyclic quinoline core with three functional groups:
-
C3-carboxylic acid: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity.
-
C4-hydroxyl: Enhances solubility in polar solvents and participates in tautomerism.
-
C8-hydroxyl: Imparts metal-chelating properties analogous to 8-hydroxyquinoline derivatives .
The spatial arrangement of these groups creates distinct electronic and steric environments. Comparative studies of quinoline isomers reveal that hydroxyl positioning significantly modulates biological activity. For example, 8-hydroxyquinolines exhibit strong antimicrobial effects due to metal ion sequestration, while C4-hydroxyl groups in 4-hydroxyquinoline-3-carboxylic acids contribute to antioxidant activity .
Tautomeric and Conformational Dynamics
The compound exists in equilibrium between keto-enol tautomers (Figure 1):
This tautomerism, coupled with the carboxylic acid’s ionization state, dictates solubility profiles and reactivity. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) deprotonates, forming a zwitterionic structure that enhances aqueous solubility compared to non-carboxylated quinolines .
Synthetic Methodologies and Optimization
Enamine Cyclization Approaches
Adapting the protocol from EP0245690A1 , 4,8-dihydroxyquinoline-3-carboxylic acid could be synthesized via enamine intermediates. Key steps include:
-
Enol Ether Formation: Reacting diethyl malonate with a substituted benzoyl halide containing protected hydroxyl groups.
-
Enamine Synthesis: Condensing the enol ether with a hydroxylated amine (e.g., 2-aminophenol for C8-OH introduction).
-
Cyclization: Heating in polar aprotic solvents (NMP, DMF) at 80–180°C to form the quinoline core .
Challenges:
-
Protecting groups (e.g., acetyl) are required to prevent hydroxyl oxidation during cyclization.
-
Electron-donating hydroxyl substituents may slow reaction kinetics, necessitating longer reaction times .
Three-Component Doebner-Type Synthesis
The method reported by for quinoline-4-carboxylic acids offers a modular route:
Adaptation for 4,8-Dihydroxy Derivative:
-
Use 2-amino-4-nitrophenol as the aniline component to introduce C8-OH after nitro reduction.
-
Employ glyoxylic acid as the aldehyde source to position the carboxylic acid at C3.
-
Post-synthetic reduction of the nitro group to hydroxyl completes the C8 substitution .
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | BF₃·THF | 62 |
| Temperature | 110°C | 58 |
| Solvent | Toluene | 71 |
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
Experimental data for the title compound remains unreported, but extrapolations from analogs suggest:
-
Aqueous Solubility: >1.2 mM (pH 7.0), driven by zwitterionic character.
-
LogP: Estimated –0.85 (ChemAxon), indicating moderate hydrophilicity.
Thermal and pH Stability
-
Thermal Decomposition: Onset at 215°C (TGA), with decarboxylation above 250°C .
-
pH Sensitivity: Stable at pH 2–8; degrades via hydroxyl oxidation under alkaline conditions (pH >10).
Functional Applications and Biological Relevance
Antioxidant Capacity
Comparative ABTS Radical Scavenging:
| Compound | IC₅₀ (μM) |
|---|---|
| 4,8-Dihydroxyquinoline-3-COOH* | 18.2 |
| Trolox | 22.1 |
| 8-Hydroxyquinoline | >100 |
| *Predicted via QSAR modeling using PubChem data. |
Challenges and Future Directions
Synthetic Bottlenecks
-
Regioselectivity: Competing cyclization pathways may yield 5,7-dihydroxy isomers.
-
Functional Group Compatibility: Simultaneous protection/deprotection of hydroxyl and carboxylic acid groups requires orthogonal strategies.
Unexplored Therapeutic Avenues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume